2,6-dichloro-3-methoxybenzonitrile
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Overview
Description
2,6-Dichloro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H5Cl2NO. It is commonly known as Dichlobenil. This compound is characterized by the presence of two chlorine atoms and one methoxy group attached to a benzene ring, along with a nitrile group. It appears as a white to pale yellow solid and is used in various fields, including agriculture and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-methoxybenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dichloroaniline with methoxyacetonitrile in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of the nitrile group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Substitution: Products include various substituted benzonitriles.
Reduction: The major product is 2,6-dichloro-3-methoxybenzylamine.
Oxidation: The major product is 2,6-dichloro-3-methoxybenzoic acid.
Scientific Research Applications
2,6-Dichloro-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The primary mechanism of action of 2,6-dichloro-3-methoxybenzonitrile is its interference with cellulose synthesis in plants. This herbicidal property makes it effective in controlling weed growth. The compound disrupts the formation of cellulose, leading to weakened cell walls and ultimately the death of the plant .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzonitrile: Similar in structure but lacks the methoxy group.
3,5-Dichloro-4-methoxybenzonitrile: Similar but with different positions of chlorine and methoxy groups.
Uniqueness
2,6-Dichloro-3-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and effectiveness as a herbicide compared to similar compounds .
Properties
CAS No. |
1935979-20-6 |
---|---|
Molecular Formula |
C8H5Cl2NO |
Molecular Weight |
202 |
Purity |
95 |
Origin of Product |
United States |
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